5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid
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Overview
Description
5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a prop-2-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of 2-chloropyridine with propargylamine to form 2-(prop-2-yn-1-ylamino)pyridine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: Lacks the prop-2-yn-1-ylamino group, making it less versatile in certain reactions.
N-(Prop-2-yn-1-yl)pyridin-2-amine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness
5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the prop-2-yn-1-ylamino group and the carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(prop-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-2-5-10-7-3-4-8(9(12)13)11-6-7/h1,3-4,6,10H,5H2,(H,12,13) |
InChI Key |
JMVODIORUSCGDW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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